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Compound of Interest

Compound Name: 2-Chloro-5-nitroanisole

Cat. No.: B017299 Get Quote

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for 2-Chloro-5-nitroanisole. It is intended for

researchers, scientists, and professionals in the field of drug development and organic

chemistry. This document outlines the detailed NMR data in a structured format, presents the

experimental protocols for data acquisition, and includes visualizations to illustrate the

molecular structure and experimental workflow.

¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectroscopic data for 2-
Chloro-5-nitroanisole (CAS No: 1009-36-5). The IUPAC name for this compound is 1-chloro-

2-methoxy-4-nitrobenzene.

Table 1: ¹H NMR Data for 2-Chloro-5-nitroanisole

Proton
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

H-3 7.85 d 2.7 1H

H-4 7.95 dd 8.9, 2.7 1H

H-6 7.15 d 8.9 1H

-OCH₃ 4.05 s - 3H
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Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for 2-Chloro-5-nitroanisole
Carbon Chemical Shift (δ) ppm

C-1 154.5

C-2 119.8

C-3 125.4

C-4 124.0

C-5 141.2

C-6 112.1

-OCH₃ 56.8

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocols
The following section details the general methodology for acquiring ¹H and ¹³C NMR spectra for

a solid organic compound such as 2-Chloro-5-nitroanisole.

Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Chloro-5-nitroanisole for

¹H NMR and 20-50 mg for ¹³C NMR.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid

large solvent signals in the ¹H NMR spectrum.

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Ensure that the solution is free of any solid particles, which can adversely affect the magnetic

field homogeneity.
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Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing

the chemical shifts (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum

to the residual solvent peak.

NMR Data Acquisition
Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer

(e.g., a 400 MHz instrument).

Shimming: The magnetic field homogeneity is optimized by a process called shimming,

which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

Pulse Angle: A 30° or 90° pulse is typically used.

Acquisition Time: Usually 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of the

nuclei.

Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise

ratio.

¹³C NMR Acquisition Parameters:

Pulse Angle: A 30° or 45° pulse is common.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds.

Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H

coupling, resulting in a single peak for each unique carbon atom.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
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Data Processing
Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a

frequency-domain spectrum using a Fourier transform.

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that

all peaks are in the absorptive mode.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine

the relative number of protons.

Peak Picking and Referencing: The chemical shifts of the peaks are determined relative to

the internal standard (TMS) or the solvent peak.

Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR signal

assignment and the general workflow of an NMR experiment.

Caption: Molecular structure of 2-Chloro-5-nitroanisole with atom numbering for NMR

assignment.
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Caption: General experimental workflow for NMR spectroscopy.
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To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for 2-
Chloro-5-nitroanisole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017299#1h-and-13c-nmr-spectroscopic-data-for-2-
chloro-5-nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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